3-Hydrazinyl-6-methoxypyridazine hydrochloride
Description
3-Hydrazinyl-6-methoxypyridazine hydrochloride (CAS: 99419-04-2) is a pyridazine derivative featuring a hydrazinyl (-NHNH₂) group at position 3 and a methoxy (-OCH₃) group at position 6. Its molecular formula is C₅H₈N₄O·HCl (MW: 176.60), with a polar structure (SMILES: COC1=CC=C(NN)N=N1) that enhances aqueous solubility in its hydrochloride salt form . This compound is synthesized via nucleophilic substitution, where hydrazine hydrate replaces a chlorine atom in a chlorinated pyridazine precursor, analogous to methods described for related hydrazinylpyridazines .
Properties
Molecular Formula |
C5H9ClN4O |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
(6-methoxypyridazin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-10-5-3-2-4(7-6)8-9-5;/h2-3H,6H2,1H3,(H,7,8);1H |
InChI Key |
LVFCHKBGXPIIKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-methoxypyridazine hydrochloride typically involves the reaction of 3-chloro-6-methoxypyridazine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified by recrystallization .
Industrial Production Methods
Industrial production methods for 3-Hydrazinyl-6-methoxypyridazine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-6-methoxypyridazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Hydrazinyl-6-methoxypyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-6-methoxypyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility & Stability |
|---|---|---|---|---|---|
| 3-Hydrazinyl-6-methoxypyridazine HCl | Hydrazinyl (3), Methoxy (6) | C₅H₈N₄O·HCl | 176.60 | Hydrazine, Methoxy | High aqueous solubility (HCl salt) |
| 3-Chloro-6-hydrazinopyridazine | Hydrazinyl (3), Chloro (6) | C₄H₅ClN₄ | 144.56 | Hydrazine, Chloro | Moderate solubility; reactive chloro |
| 6-Methoxypyridazine-3-carboxylic acid | Carboxylic acid (3), Methoxy (6) | C₆H₆N₂O₃ | 154.12 | Carboxylic acid, Methoxy | Polar, water-soluble (acid form) |
| 3-Chloro-6-piperazinopyridazine HCl | Piperazinyl (6), Chloro (3) | C₈H₁₂Cl₂N₄ | 235.11 | Piperazine, Chloro | Enhanced lipophilicity (piperazine) |
Key Observations :
- Hydrazinyl vs. Chloro: Replacing chloro with hydrazinyl (e.g., 3-Chloro-6-hydrazinopyridazine → target compound) increases polarity and reactivity, favoring interactions with biological targets .
- Methoxy vs. Carboxylic Acid : The methoxy group in the target compound reduces acidity compared to carboxylic acid derivatives (e.g., 6-methoxypyridazine-3-carboxylic acid), impacting bioavailability and binding modes .
- Salt Forms: Hydrochloride salts (target compound, 3-Chloro-6-piperazinopyridazine HCl) improve solubility, critical for pharmaceutical applications .
Key Observations :
Biological Activity
3-Hydrazinyl-6-methoxypyridazine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and biological activity data concerning this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
3-Hydrazinyl-6-methoxypyridazine hydrochloride is characterized by its hydrazine and methoxy substituents on the pyridazine ring. The chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazone compounds display activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant strains . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
| Compound | Target Organism | Activity Level |
|---|---|---|
| 3-Hydrazinyl-6-methoxypyridazine | S. aureus | Moderate |
| 3-Hydrazinyl-6-methoxypyridazine | B. cereus | High |
The biological activity of 3-hydrazinyl-6-methoxypyridazine hydrochloride may involve several mechanisms:
- Enzyme Inhibition : Compounds with hydrazine moieties often act as enzyme inhibitors by mimicking substrate structures.
- Cell Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting cell wall synthesis.
- Antioxidant Properties : Some pyridazine derivatives exhibit antioxidant activity, which can contribute to their therapeutic effects by reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydrazine derivatives against common pathogens. The results indicated that 3-hydrazinyl-6-methoxypyridazine hydrochloride exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin .
Cancer Cell Line Studies
In vitro studies involving cancer cell lines have shown that certain pyridazine derivatives can induce apoptosis in malignant cells. Although specific data on 3-hydrazinyl-6-methoxypyridazine is sparse, the promising results from related compounds suggest further investigation is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
